REACTION_CXSMILES
|
C([O-])=O.[Na+].[OH-].[Na+].C([O-])=O.C1N=C(N)C2N=CN([C@@H]3[O:23][C@H:22]([CH2:24][O:25][P:26]([O:29]P(OC[C@H]4O[C@@H](N5C=C(C(N)=O)CC=C5)[C@H](O)[C@@H]4O)(O)=O)([OH:28])=[O:27])[C@@H:21]([OH:51])[C@H]3O)C=2N=1>>[CH2:21]([OH:51])[C:22]([CH2:24][O:25][P:26]([OH:29])([OH:28])=[O:27])=[O:23] |f:0.1,2.3|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
For removing dX1P the acetaldehyde
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
ADDITION
|
Details
|
the solution was diluted with water
|
Type
|
ADDITION
|
Details
|
was added until a pH of 7.4
|
Name
|
|
Type
|
|
Smiles
|
C(C(=O)COP(=O)(O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |